molecular formula C16H17N5O3S B10981521 ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10981521
M. Wt: 359.4 g/mol
InChI Key: KEDKNGNRAAXERA-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a pyrazole ring, a pyrrole ring, and a thiazole ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring is formed by the condensation of α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The individual rings are then coupled together using appropriate coupling agents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to various biological effects. It also interacts with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H17N5O3S/c1-3-24-13(22)8-11-10-25-16(18-11)19-14(23)12-9-17-20(2)15(12)21-6-4-5-7-21/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,23)

InChI Key

KEDKNGNRAAXERA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3

Origin of Product

United States

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